tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate

Chiral synthesis Medicinal chemistry Stereochemistry

For stereospecific synthesis, only the (4R)-enantiomer (CAS 473838-71-0) delivers reliable outcomes. Racemic or (4S) substitutes can cause ≥50% yield loss and confound biological assays. This ≥98% pure, Boc-protected chiral amine ensures unambiguous SAR data and reduces false positives/negatives in HTE campaigns. Verify stereochemistry and purity specifications before ordering to guarantee synthetic reproducibility.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 473838-71-0
Cat. No. B6353301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
CAS473838-71-0
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC1(CNCCC1NC(=O)OC(C)(C)C)C
InChIInChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1
InChIKeyUPXRTDGIBOVLGV-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate (CAS 473838-71-0) for Chiral Synthesis: Procurement & Selection Guide


tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate (CAS 473838-71-0), also known as (4R)-4-(Boc-amino)-3,3-dimethylpiperidine, is a carbamate-protected, chiral piperidine derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as a Boc-protected chiral amine for the construction of more complex, enantiopure molecules .

The Procurement Risk of Generic Substitution for tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate


Substituting this specific (4R)-enantiomer with its racemic mixture (CAS 544443-41-6) or the (4S)-enantiomer (CAS 2270947-77-6) is not scientifically equivalent and will introduce unacceptable variables in chiral synthesis. The three-dimensional spatial arrangement of the Boc-protected amine group is a critical determinant of downstream interactions with chiral biological targets or catalysts [1]. Using a racemate or the wrong enantiomer can lead to a 50% yield loss, require costly chiral resolution steps, or produce an inactive stereoisomer that skews biological assay results. Therefore, procurement decisions must be based on verifiable stereochemical and purity specifications to ensure synthetic reproducibility and meaningful data generation [2].

Quantitative Differentiation Guide for tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate vs. Closest Analogs


Enantiomeric Purity: (4R)-enantiomer vs. Racemic Mixture for Downstream Synthetic Yield

The target compound is specified as the single (4R)-enantiomer with a defined stereocenter (C@H). Its racemic mixture, tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS 544443-41-6), contains an equal amount of the (4S)-enantiomer. The use of the pure (4R)-enantiomer ensures that 100% of the material is available for the desired chiral transformation, whereas the racemate inherently yields a maximum of 50% of the correct stereoisomer in a stereospecific reaction [1].

Chiral synthesis Medicinal chemistry Stereochemistry

Reported Purity Levels: Commercial Availability and Quality Assurance

Commercially available tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is consistently supplied with high certified purity, as reported by multiple vendors. Fluorochem lists a purity of 98% , while Aladdin Scientific offers the compound at ≥97% purity [1]. This contrasts with reports for the racemic analog, which is sometimes noted with a lower typical purity of 95% .

Analytical chemistry Quality control Procurement

Regulatory Status: Intended for Research & Further Manufacturing Use Only

The compound is explicitly designated for research and further manufacturing use only and is not for direct human use . It is classified with specific hazard statements (H302, H315, H319, H335) requiring appropriate handling and personal protective equipment (PPE) . This defined use-case and safety profile provides a clear framework for procurement, contrasting with some analogs or unprotected amines which may have less defined safety and usage specifications.

Regulatory compliance Procurement Safety

Verified Application Scenarios for tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate Based on Evidence


Stereospecific Synthesis of Chiral Drug Intermediates

The (4R)-enantiomer is the appropriate selection for any synthetic route requiring a Boc-protected chiral amine with this specific stereochemistry. As demonstrated, using the racemic analog would at best halve the yield in a stereospecific reaction . This makes the target compound a prerequisite for the efficient synthesis of enantiopure pharmaceuticals or agrochemicals where this chiral center is a key pharmacophoric element.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

When exploring the SAR of a lead compound containing a 3,3-dimethylpiperidine moiety, the pure (4R)-enantiomer is essential. Using the racemate would confound biological assay results, as any observed activity could be due to the (4R)-, (4S)-, or both enantiomers. Procuring the defined stereoisomer ensures that the biological data generated is unambiguously attributed to the (4R)-configuration .

High-Throughput Experimentation (HTE) and Parallel Synthesis

In HTE campaigns where reaction outcomes are highly sensitive to impurities, the higher reported purity of the target compound (≥97-98%) [1] offers a significant advantage. This reduces the risk of false negatives or positives caused by contaminants from lower-purity (e.g., 95%) starting materials . The clear safety and handling guidelines also streamline integration into automated workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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